

The Molecular Target of VPC-18005: An In-Depth Technical Guide

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Compound of Interest

Compound Name: VPC-18005

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Abstract

VPC-18005 is a small molecule inhibitor that has shown promise in preclinical studies for the treatment of prostate cancer. This technical guide provides a comprehensive overview of the molecular target of **VPC-18005**, its mechanism of action, and the experimental methodologies used to elucidate its function. Quantitative data from key experiments are summarized, and detailed protocols are provided to facilitate the replication and further investigation of its biological activities. Signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular interactions and experimental designs.

Introduction

Prostate cancer is a leading cause of cancer-related death in men. A significant subset of prostate cancers is characterized by the chromosomal translocation that leads to the fusion of the androgen-regulated promoter of TMPRSS2 to the coding sequence of the ETS-related gene (ERG). This results in the overexpression of the ERG transcription factor, which plays a crucial role in prostate cancer development and progression. ERG is a member of the E26 transformation-specific (ETS) family of transcription factors, which are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The aberrant expression of ERG in prostate cancer makes it an attractive therapeutic target. **VPC-18005** was identified through in silico screening as a potential inhibitor of ERG function.

Molecular Target Identification and Mechanism of Action

The primary molecular target of **VPC-18005** is the ETS-related gene (ERG) protein, specifically targeting its highly conserved DNA-binding ETS domain.[1][2][3][4]

The mechanism of action of **VPC-18005** is the steric hindrance of the ERG-DNA interaction.[3][4] By binding to a pocket on the surface of the ETS domain that overlaps with the DNA binding interface, **VPC-18005** physically prevents ERG from engaging with its cognate DNA sequences. This disruption of ERG-DNA binding subsequently inhibits the transcriptional activity of ERG, leading to the downregulation of its target genes.[3] This targeted inhibition of ERG's transcriptional function ultimately leads to the suppression of cancer cell migration and invasion.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **VPC-18005**.

Parameter	Cell Line/System	Value	Reference
IC50 (Luciferase Assay)	PNT1B-ERG	3 μ M	[2]
VCaP	6 μ M	[2]	
Binding Affinity (Kd)	ERG-ETS domain	~250 μ M	

Table 1: In vitro efficacy and binding affinity of **VPC-18005**.

Assay	Cell Line	Concentration	Effect	Reference
Cell Migration	PNT1B-ERG	5 μ M	Inhibition of migration	
Cell Invasion	PNT1B-ERG	5 μ M	Inhibition of invasion	
Metastasis (Zebrafish)	PNT1B-ERG & VCaP	1 μ M and 10 μ M	Reduced dissemination of cancer cells	[2]

Table 2: Cellular and in vivo effects of **VPC-18005**.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Dual-Luciferase Reporter Assay for ERG Transcriptional Activity

This assay quantitatively measures the ability of **VPC-18005** to inhibit ERG-mediated gene transcription.

- Cell Lines: PNT1B-ERG (stably overexpressing ERG) and VCaP (endogenously expressing TMPRSS2-ERG fusion).
- Plasmids:
 - Experimental Reporter: A firefly luciferase reporter plasmid containing an ETS-responsive element (e.g., pETS-luc).
 - Control Reporter: A Renilla luciferase reporter plasmid for normalization of transfection efficiency (e.g., pRL-TK).
- Protocol:

- Seed cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- Co-transfect cells with the firefly and Renilla luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions.
- After 24 hours, treat the cells with varying concentrations of **VPC-18005** or DMSO as a vehicle control.
- Incubate for an additional 24-48 hours.
- Lyse the cells using a passive lysis buffer.
- Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
- Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Direct Binding

NMR spectroscopy is used to confirm the direct physical interaction between **VPC-18005** and the ERG-ETS domain.

- Protein: Recombinant, isotopically labeled (¹⁵N) ERG-ETS domain.
- Ligand: **VPC-18005** dissolved in a suitable solvent (e.g., DMSO-d₆).
- Protocol (¹H-¹⁵N HSQC):
 - Prepare a sample of ¹⁵N-labeled ERG-ETS domain in an appropriate NMR buffer.
 - Acquire a baseline ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein alone. This spectrum provides a unique signal for each backbone amide

proton-nitrogen pair.

- Prepare a stock solution of **VPC-18005**.
- Titrate the protein sample with increasing concentrations of **VPC-18005**.
- Acquire a ^1H - ^{15}N HSQC spectrum at each titration point.
- Analyze the spectra for chemical shift perturbations (CSPs). Changes in the chemical shifts of specific amide signals upon addition of **VPC-18005** indicate that the corresponding residues are in or near the binding site.
- Map the perturbed residues onto the three-dimensional structure of the ERG-ETS domain to identify the binding interface.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a gel-based technique used to demonstrate the disruption of the ERG-DNA complex by **VPC-18005**.

- Protein: Purified recombinant ERG-ETS domain.
- DNA Probe: A double-stranded DNA oligonucleotide containing a consensus ERG binding site (e.g., 5'-AGGAAG-3'), labeled with a fluorescent dye or radioisotope.
- Protocol:
 - Prepare binding reactions containing the labeled DNA probe, the ERG-ETS domain, and a non-specific competitor DNA (e.g., poly(dI-dC)) in a binding buffer.
 - To test the effect of the inhibitor, add increasing concentrations of **VPC-18005** or a vehicle control to the binding reactions.
 - Incubate the reactions at room temperature to allow for complex formation.
 - Resolve the protein-DNA complexes from the free DNA probe by native polyacrylamide gel electrophoresis (PAGE).

- Visualize the labeled DNA using an appropriate imaging system. A "shift" in the migration of the labeled DNA indicates the formation of a protein-DNA complex. A decrease in the intensity of the shifted band in the presence of **VPC-18005** indicates the inhibition of ERG-DNA binding.

Real-Time Cell Migration and Invasion Assays

These assays assess the functional consequence of ERG inhibition by **VPC-18005** on cancer cell motility.

- System: xCELLigence Real-Time Cell Analysis (RTCA) system or similar impedance-based technology.
- Cell Lines: PNT1B-ERG and control cells.
- Protocol:
 - For migration assays, use specialized cell invasion/migration plates with microporous membranes. For invasion assays, coat the membranes with a basement membrane extract (e.g., Matrigel).
 - Add serum-free media to the upper chamber and media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
 - Seed the cells in the upper chamber in the presence of **VPC-18005** or a vehicle control.
 - Monitor cell migration or invasion in real-time by measuring the change in electrical impedance as cells move through the membrane and adhere to the electrodes on the underside.
 - The impedance is expressed as a "Cell Index," which is proportional to the number of migrated/invaded cells.

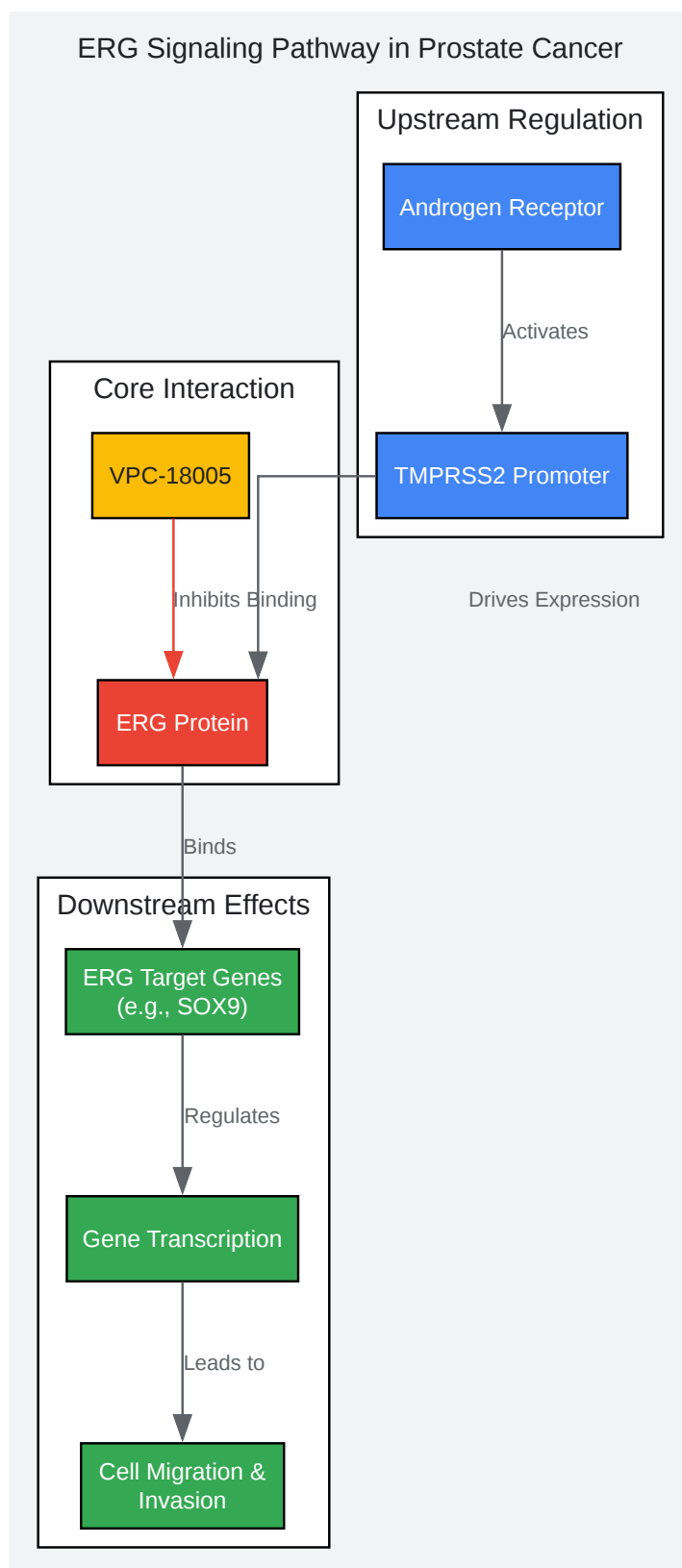
Zebrafish Xenograft Model for Metastasis

This in vivo model is used to evaluate the effect of **VPC-18005** on the metastatic potential of cancer cells.

- Animal Model: Transparent zebrafish embryos (e.g., Casper strain).
- Cell Lines: Fluorescently labeled PNT1B-ERG and VCaP cells.
- Protocol:
 - Microinject fluorescently labeled cancer cells into the yolk sac or perivitelline space of 2-day-old zebrafish embryos.
 - After injection, transfer the embryos to a multi-well plate containing embryo medium.
 - Expose the embryos to different concentrations of **VPC-18005** or a vehicle control in the medium.
 - Incubate the embryos for several days.
 - Visualize the dissemination of the fluorescent cancer cells from the primary injection site to distant locations within the embryo using fluorescence microscopy.
 - Quantify the extent of metastasis by counting the number of embryos with disseminated cells or by measuring the area of dissemination.

Visualizations

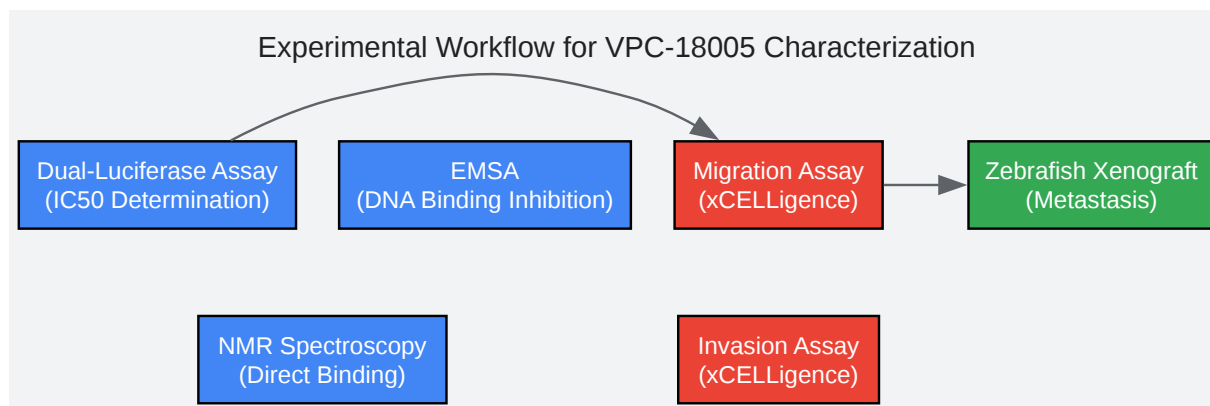
Signaling Pathway



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Caption: Simplified ERG signaling pathway in prostate cancer and the inhibitory action of **VPC-18005**.

Experimental Workflow



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Caption: Overview of the experimental workflow to characterize the activity of **VPC-18005**.

Conclusion

VPC-18005 represents a promising class of small molecule inhibitors that directly target the DNA-binding ETS domain of the oncoprotein ERG. By sterically blocking the interaction of ERG with DNA, **VPC-18005** effectively inhibits its transcriptional activity, leading to a reduction in cancer cell migration and invasion. The comprehensive experimental data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of **VPC-18005** and the development of next-generation ERG inhibitors.

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References

- 1. Zebrafish Embryo Xenograft and Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Zebrafish xenograft and metastasis assay [bio-protocol.org]
- 4. 5' UTR Control of Native ERG and of Tmprss2:ERG Variants Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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